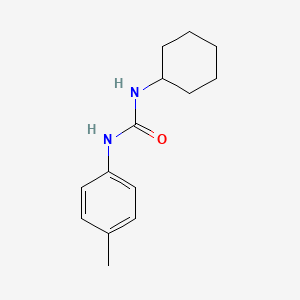

1-Cyclohexyl-3-(4-methylphenyl)urea

Description

Properties

CAS No. |

89609-46-1 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-cyclohexyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C14H20N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

InChI Key |

BLRWQLNOZYSUKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 3 4 Methylphenyl Urea and Analogous N,n Disubstituted Ureas

Classical and Established Synthetic Routes

Traditional methods for synthesizing ureas are characterized by their reliability and widespread use, often involving the generation of highly reactive isocyanate intermediates.

The reaction of amines with phosgene (B1210022) (COCl₂) or its safer, solid-state equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), is a fundamental method for producing ureas. nih.gov Triphosgene serves as a convenient substitute for the highly toxic and gaseous phosgene, decomposing in situ to generate the necessary reactive species. nih.gov This process typically involves two main steps: the formation of an isocyanate or a carbamoyl (B1232498) chloride intermediate from a primary amine, followed by the reaction of this intermediate with a second amine to form the unsymmetrical urea (B33335). researchgate.netnih.gov

For the synthesis of an unsymmetrical urea like 1-Cyclohexyl-3-(4-methylphenyl)urea, the strategy involves the sequential addition of two different amines. nih.gov For instance, p-toluidine (B81030) could be reacted with triphosgene in the presence of a base like triethylamine (B128534) to form p-tolyl isocyanate. This intermediate is then reacted with cyclohexylamine (B46788) to yield the final product. The order of addition is critical to prevent the formation of symmetrical urea byproducts. nih.gov The development of continuous flow processes using microreactors has been explored to enhance the safety and control of these reactions, allowing for a scale-up from laboratory to pre-industrial production with global yields around 70%. researchgate.net

Table 1: Examples of Unsymmetrical Urea Synthesis using Triphosgene

| Amine 1 | Amine 2 | Product | Key Features | Ref |

|---|---|---|---|---|

| Propargyl amine | Aryl hydrazine | N-(propargyl)diazenecarboxamide | Sequential addition to capture in situ formed isocyanate. | nih.gov |

| Various arylamines | 4-quinazolinyl piperazine (B1678402) | 4-quinazolinyl piperazine aryl ureas | One-pot procedure with sequential amine addition. | nih.gov |

The Curtius rearrangement offers a versatile, phosgene-free pathway to isocyanates, which are key precursors for urea synthesis. nih.govwikipedia.org This reaction involves the thermal decomposition of a carboxylic acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can be trapped by an amine to produce a urea derivative. wikipedia.orgacs.org This method is valued for its tolerance of a wide variety of functional groups and the complete retention of the migrating group's stereochemistry. nih.gov

A significant advantage of this approach is the ability to perform it as a "one-pot" procedure, avoiding the isolation of potentially explosive acyl azide intermediates. nih.gov Reagents like diphenylphosphoryl azide (DPPA) or a combination of a chloroformate and sodium azide can be used to convert a carboxylic acid directly into the acyl azide in situ. acs.orgorganic-chemistry.org The subsequent rearrangement to the isocyanate and reaction with an added amine proceeds smoothly to give the desired urea in good yields. nih.govacs.org For example, an aromatic carboxylic acid can be converted to its corresponding isocyanate and trapped with various amines, including anilines and aliphatic amines, to furnish ureas in yields ranging from good to excellent. acs.org

Table 2: Urea Synthesis via Curtius Rearrangement

| Carboxylic Acid | Amine Nucleophile | Yield | Notes | Ref |

|---|---|---|---|---|

| Aromatic Carboxylic Acids | Various Anilines | Good | One-pot synthesis using phenyl chloroformate/NaN₃. | acs.org |

| Aromatic Carboxylic Acids | Hydroxylamine | 54% | Formation of a hydroxyurea. | acs.org |

| Aromatic Carboxylic Acids | Aliphatic Amines | Good | Demonstrates versatility of the amine partner. | acs.org |

Advanced Catalytic Synthetic Strategies

Modern synthetic chemistry increasingly favors catalytic methods that minimize waste and improve atom economy. Several advanced strategies have been developed for N,N'-disubstituted urea synthesis, employing either transition metals or small organic molecules as catalysts.

The direct oxidative carbonylation of amines using carbon monoxide (CO) as a C1 source is a powerful alternative to methods requiring phosgene or isocyanates. nih.gov This approach has been realized using a variety of transition metal catalysts. researchgate.net

Palladium: Palladium catalysts, such as PdI₂ with a potassium iodide (KI) promoter, are effective for the direct oxidative carbonylation of primary amines to yield symmetrically disubstituted ureas. nih.govacs.org These reactions are typically carried out under a pressurized atmosphere of CO and air at temperatures between 90-100 °C. nih.govacs.org The method can also be applied to a mixture of a primary and a secondary amine to produce trisubstituted ureas. nih.gov

Nickel: A novel, phosgene-free process utilizing a Nickel(II) pincer complex has been demonstrated for the synthesis of ureas from amines and cyclic carbonates (as the carbonyl source). researchgate.net This method proceeds under relatively mild conditions (100°C for 3 hours) and can be used for various aliphatic and substituted aromatic amines, showing good turnover numbers (TONs). researchgate.net

Ruthenium and Manganese: Earth-abundant and less toxic metals like ruthenium and manganese have emerged as sustainable catalysts for urea synthesis. Pincer complexes of these metals catalyze the dehydrogenative coupling of amines with methanol (B129727), which serves as a green C1 source. acs.org These reactions are highly atom-economical, producing only hydrogen gas as a byproduct. acs.org Manganese-catalyzed reactions have been used to synthesize a broad variety of symmetrical and unsymmetrical urea derivatives in moderate to quantitative yields. acs.org

Gold and Cobalt: While less common for this specific transformation, gold and cobalt have also been used in urea synthesis. Heterobimetallic cobalt/rhodium nanoparticles have been shown to catalyze the oxidative carbonylation of amines. researchgate.net Heterogeneous gold catalysts can achieve the direct amination of alcohols with urea to produce amines, showcasing gold's catalytic potential in related C-N bond-forming reactions. nih.gov

Table 3: Comparison of Transition Metal Catalysts for Urea Synthesis

| Metal Catalyst System | C1 Source | Key Advantages | Typical Conditions | Ref |

|---|---|---|---|---|

| PdI₂/KI | Carbon Monoxide (CO) | High efficiency for symmetrical & trisubstituted ureas. | 90-100 °C, 20 atm (CO/air) | nih.govacs.org |

| Nickel(II) Pincer Complex | Propylene Carbonate | Phosgene-free, mild conditions, good TONs. | 100 °C, 3 h | researchgate.net |

| Ruthenium Pincer Complex | Methanol | Atom-economical, H₂ is the only byproduct. | High Temperature | acs.org |

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, presents a green and cost-effective alternative to metal-based systems. L-proline, a naturally occurring amino acid, has been identified as an efficient catalyst for the synthesis of N-substituted and N,N'-disubstituted ureas. eurekaselect.comresearchgate.net

This methodology offers a simple and efficient route to various phenylurea and diphenylurea derivatives in excellent yields under mild conditions. eurekaselect.comresearchgate.net The bifunctional nature of L-proline, containing both a basic secondary amine and an acidic carboxylic acid group, allows it to act as an effective catalyst in various reactions. tandfonline.comrsc.org These methods are often praised for their operational simplicity, environmental friendliness, and the ease of product purification. researchgate.net

Targeted Synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea: Reaction Optimization and Yield Enhancement

The specific synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea has been reported via the direct reaction of p-toluidine and cyclohexyl isocyanate. researchgate.net In this procedure, the two reactants are mixed in a solvent like dichloromethane (B109758) and heated, leading to the formation of the target urea, which can be isolated as white crystals after purification. researchgate.net A similar approach is used for analogous compounds, such as reacting an isocyanate with an N-substituted cyclohexylamine. prepchem.com

While this direct approach is straightforward, its efficiency can be enhanced through systematic optimization. Drawing from the broader principles of urea synthesis, several factors can be fine-tuned to improve reaction yield and purity:

Reaction Conditions: The choice of solvent, temperature, and reaction time is crucial. While dichloromethane is effective, exploring other aprotic solvents could influence solubility and reaction rates. Optimization studies for similar urea formations via carbamates have shown that refluxing in triethylamine with a co-catalyst like DABCO can lead to excellent yields. thieme-connect.com

Catalysis: Although the reaction between an isocyanate and an amine often proceeds without a catalyst, mild Lewis acids or organocatalysts could accelerate the reaction, potentially allowing for lower temperatures and shorter reaction times.

Reactant Generation: Instead of starting with the pre-formed cyclohexyl isocyanate, an in situ generation approach could be employed. For example, cyclohexylamine could be treated with triphosgene, followed by the addition of p-toluidine in a one-pot synthesis. nih.gov Alternatively, a Curtius rearrangement starting from cyclohexane (B81311) carboxylic acid could generate the isocyanate intermediate, which is then trapped by p-toluidine. acs.org These methods can offer advantages in terms of safety and reactant availability.

Purification: The reported synthesis involves purification on silica (B1680970) gel plates. researchgate.net For larger scale preparations, developing conditions that yield a product of high purity directly from the reaction mixture through simple filtration or crystallization is highly desirable. This has been achieved in some catalyst-free and L-proline-catalyzed systems, minimizing waste and processing steps. organic-chemistry.orgrsc.org

By systematically investigating these parameters, the synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea can be transformed from a standard laboratory procedure into a highly efficient and scalable process.

Derivatization and Functionalization Strategies for N,N'-Disubstituted Urea Architectures

Functionalization of the pre-formed urea backbone is a powerful tool for generating analogs. Key strategies include N-alkylation, N-acylation, and modifications to the substituent rings.

N-Alkylation: Historically, direct N-alkylation of ureas was considered challenging, often leading to O-alkylation to form isoureas. justia.com However, modern methods have overcome this. The use of a solid base and a phase transfer catalyst allows for the successful N-alkylation of ureas with alkylating agents. justia.comgoogle.com For N,N'-diarylureas, it's possible to achieve regioselective alkylation, often at the more sterically hindered nitrogen atom. nih.gov Ureas containing N-H bonds can also be alkylated with aldehydes to form α-hydroxyalkylureas. wikipedia.org

N-Acylation: The nitrogen atoms of a urea can be acylated. For instance, palladium-catalyzed carbonylation of monosubstituted ureas with aryl halides can afford N-benzoyl ureas. nih.gov This method introduces a ketone functionality adjacent to the urea nitrogen.

Directed Ortho-Metalation: For N,N'-diarylureas, the urea moiety can act as a directed metalation group. After N-alkylation, treatment with a strong base like sec-butyllithium (B1581126) can lead to lithiation at the ortho position of the aromatic ring attached to the alkylated nitrogen. This lithiated intermediate can then be quenched with various electrophiles, allowing for regioselective functionalization of the aromatic ring. nih.gov

Transamidation: The ureido group itself can be used for further functionalization. Under mild conditions, transamidation between a urea and an amine can occur, effectively swapping one of the nitrogen substituents. nih.gov This allows for the conversion of one urea derivative into another.

The following table highlights key derivatization reactions for N,N'-disubstituted ureas.

| Reaction Type | Reagents/Conditions | Resulting Functionalization | Reference |

| N-Alkylation | Alkylating agent, solid base, phase transfer catalyst | Addition of alkyl group to urea nitrogen | justia.comgoogle.com |

| N-Acylation | Aryl halide, CO, Palladium catalyst | Addition of acyl group to urea nitrogen | nih.gov |

| Directed Ortho-Metalation | 1. N-Alkylation 2. sec-BuLi 3. Electrophile | Functionalization of the ortho-position of an aryl ring | nih.gov |

| α-Hydroxyalkylation | Aldehyde | Addition of a hydroxyalkyl group to urea nitrogen | wikipedia.org |

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 3 4 Methylphenyl Urea

Advanced Spectroscopic Characterization

The molecular structure and functional groups of 1-Cyclohexyl-3-(4-methylphenyl)urea have been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental NMR data for 1-Cyclohexyl-3-(4-methylphenyl)urea is not widely available in the searched literature, analysis of closely related compounds such as 1,3-Di-p-tolylurea provides insights into the expected spectral features. hmdb.ca

For ¹H NMR , one would anticipate characteristic signals corresponding to the protons of the cyclohexyl and p-tolyl groups, as well as the N-H protons of the urea (B33335) linkage. The cyclohexyl protons would likely appear as a series of multiplets in the upfield region. The aromatic protons of the p-tolyl group would present as a pair of doublets in the downfield aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons on the tolyl ring would give a singlet in the upfield region. The N-H protons would be expected to appear as broad singlets, with their chemical shifts potentially influenced by solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule are expected. The carbonyl carbon of the urea group would resonate at a significantly downfield chemical shift. The carbons of the p-tolyl group would show four distinct signals, with the methyl-substituted carbon and the carbon attached to the nitrogen appearing at different shifts from the two equivalent aromatic CH carbons. The cyclohexyl group would exhibit signals for its individual carbon atoms, with their chemical shifts dependent on their position within the ring.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of 1-Cyclohexyl-3-(4-methylphenyl)urea would be expected to show characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is anticipated in the region of 1620-1660 cm⁻¹, corresponding to the C=O stretching vibration of the urea carbonyl group. The N-H stretching vibrations of the urea moiety would likely appear as one or more bands in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic (cyclohexyl) portions of the molecule would be observed around 2850-3100 cm⁻¹. Bending vibrations for the N-H groups and characteristic absorptions for the substituted benzene ring would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Predicted mass spectrometry data for 1-Cyclohexyl-3-(4-methylphenyl)urea (C₁₄H₂₀N₂O) indicates a monoisotopic mass of 232.15756 Da. uni.lu The following table summarizes the predicted m/z values for various adducts of the molecule. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.16484 |

| [M+Na]⁺ | 255.14678 |

| [M-H]⁻ | 231.15028 |

| [M+NH₄]⁺ | 250.19138 |

| [M+K]⁺ | 271.12072 |

| [M+H-H₂O]⁺ | 215.15482 |

| [M]⁺ | 232.15701 |

| [M]⁻ | 232.15811 |

Solid-State Structural Investigations via X-ray Diffraction Crystallography

The precise three-dimensional arrangement of atoms in the solid state of 1-Cyclohexyl-3-(4-methylphenyl)urea has been determined by single-crystal X-ray diffraction. chemicalbook.com

Molecular Conformation and Geometry of the Urea Linkage and Substituents

Crystallographic studies reveal specific details about the molecular conformation and the geometry of the urea linkage and its substituents. chemicalbook.com The compound crystallizes in the monoclinic space group P2₁/c. sigmaaldrich.com The unit cell parameters are a = 12.6793(11) Å, b = 9.0970(7) Å, c = 11.4964(10) Å, and β = 98.008(8)°. sigmaaldrich.com

The urea group and the atoms of the phenyl ring are nearly coplanar. chemicalbook.com However, there is a significant dihedral angle of 52.02° between the plane of the phenyl ring and the plane of the urea group. chemicalbook.com The bond lengths and angles within the molecule are consistent with those observed in similar urea derivatives. chemicalbook.com

The following table presents selected bond lengths from the crystal structure of 1-Cyclohexyl-3-(p-tolyl)urea. chemicalbook.com

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C8 | 1.365(2) |

| N2 | C8 | 1.352(2) |

| O1 | C8 | 1.242(2) |

| N1 | C5 | 1.442(2) |

| N2 | C9 | 1.423(2) |

The X-ray diffraction analysis confirms that the cyclohexyl ring in 1-Cyclohexyl-3-(4-methylphenyl)urea adopts a stable chair conformation. chemicalbook.com This is the most common and lowest energy conformation for a six-membered saturated ring, minimizing both angular and torsional strain.

Planarity and Dihedral Angles of the Urea and Phenyl Groups

The molecular structure of 1-Cyclohexyl-3-(4-methylphenyl)urea reveals a specific spatial arrangement of its functional groups. The atoms of the central urea group and the attached phenyl ring are nearly coplanar. This planarity is a common feature in such structures, influenced by the electronic delocalization within the urea and aromatic systems.

A key conformational feature is the significant twist between the plane of the phenyl ring and the plane of the urea group. In the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, a notable dihedral angle of 52.02° is observed between these two planes. researchgate.net This angle indicates a non-coplanar arrangement, which is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The bond lengths and angles within the molecule are consistent with those found in similar urea-based compounds. researchgate.net The cyclohexane (B81311) ring, as expected, adopts a stable chair conformation. researchgate.net

Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in the crystalline state, known as the supramolecular assembly, is dictated by a variety of intermolecular interactions. In the case of 1-Cyclohexyl-3-(4-methylphenyl)urea, hydrogen bonding plays a predominant role in the formation of the crystal lattice. researchgate.net

N-H···O and N-H···N Hydrogen Bonding Networks

The most significant intermolecular interaction in the crystal structure of 1-Cyclohexyl-3-(4-methylphenyl)urea is the hydrogen bond formed between the nitrogen-bound hydrogen atoms (N-H) of the urea group and the carbonyl oxygen (C=O) of an adjacent molecule. Specifically, an N1–H1⋯O1 hydrogen bond facilitates the intermolecular connectivity. researchgate.net This type of N-H···O hydrogen bonding is a hallmark of urea derivatives and is crucial in directing their molecular assembly into well-defined crystal lattices. researchgate.net

While N-H···O bonds are the primary drivers of the supramolecular structure, the potential for N-H···N hydrogen bonds also exists in principle. However, in the determined crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, the dominant interaction is the N-H···O bond. The geometry and electronic properties of the urea group generally favor the carbonyl oxygen as the primary hydrogen bond acceptor.

Hirshfeld Surface Analysis for Quantifying Interatomic Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the close contacts between neighboring molecules.

Computational and Theoretical Investigations of 1 Cyclohexyl 3 4 Methylphenyl Urea Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of molecules like 1-Cyclohexyl-3-(4-methylphenyl)urea. DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its chemical behavior. DFT calculations are frequently employed to determine these properties for phenylurea derivatives. researchgate.net For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

In studies of related N,N'-diarylurea derivatives, conformational analysis combined with DFT calculations has been used to understand their dynamic behavior. nih.gov The substitution patterns on the phenyl rings can significantly influence the electronic properties and conformational preferences of these molecules. nih.gov For 1-Cyclohexyl-3-(4-methylphenyl)urea, the crystal structure reveals a specific conformation in the solid state, with the cyclohexyl group adopting a chair conformation. researchgate.net This experimentally determined geometry serves as a crucial starting point for in-depth DFT analysis of its electronic properties.

The way molecules interact with each other governs their physical properties in the condensed phase, such as their crystal packing and solubility. The crystal structure of 1-Cyclohexyl-3-(p-tolyl)urea, as determined by X-ray diffraction, provides valuable information about these interactions. researchgate.netwilliams.edu In the crystalline form, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. researchgate.net These hydrogen bonds are a dominant feature of urea (B33335) derivatives and play a significant role in their self-assembly. researchgate.net

DFT calculations can be used to quantify the strength of these intermolecular interactions. By analyzing the electron density distribution and using techniques such as the quantum theory of atoms in molecules (QTAIM), researchers can characterize the nature and strength of hydrogen bonds and other non-covalent interactions. This allows for a detailed understanding of the forces that hold the crystal lattice together.

Global chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are valuable in rationalizing the reactivity of molecules in various chemical reactions. For example, in the context of drug design, these parameters can help in understanding how a molecule might interact with a biological target.

Table 1: Key Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | ω = μ2 / (2η) where μ = -χ | Ability to act as an electrophile |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules over time.

For flexible molecules like 1-Cyclohexyl-3-(4-methylphenyl)urea, which contains rotatable bonds, MD simulations can be used to explore the conformational landscape and identify the most stable conformations in different environments, such as in solution or in complex with a protein. Studies on other N,N'-disubstituted ureas have highlighted their dynamic nature, with a preference for certain isomers in the solid state that can shift in solution. nih.gov

In the context of drug discovery, MD simulations are often used to investigate the stability of a ligand bound to its target protein. nih.govresearchgate.net For example, simulations of thiourea (B124793) derivatives, which are structurally similar to ureas, have been used to assess the stability of their interactions with protein targets. jppres.com These simulations can reveal key interactions that contribute to binding affinity and can help in the design of more potent inhibitors.

In Silico Screening and Predictive Modeling of Molecular Interactions

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can significantly accelerate the drug development process by prioritizing compounds for experimental testing.

Molecular docking is a key component of in silico screening. It predicts the preferred orientation of a molecule when bound to another to form a stable complex. For phenylurea derivatives, which are known to have a wide range of biological activities, including as anticancer agents, molecular docking has been used to predict their binding modes to various protein targets. researchgate.netresearchgate.net These studies have helped to elucidate the structural basis for their activity and to guide the design of new, more effective compounds.

Beyond docking, predictive models based on quantitative structure-activity relationships (QSAR) can be developed. QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, untested molecules.

Studies on Nonlinear Optical (NLO) Properties and Potential Photonic Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for a variety of photonic applications, including frequency conversion, optical switching, and data storage. Urea itself is a well-known NLO material, and its derivatives are often investigated for their NLO properties. scilit.com

Computational studies, particularly DFT calculations, are instrumental in predicting the NLO properties of new molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated for a molecule to assess its potential as an NLO material. A study on N-cyclohexylacrylamide, a molecule that also contains a cyclohexyl group, demonstrated that it possesses a significantly higher first hyperpolarizability than urea, suggesting its potential as a good NLO material. scispace.com Similarly, urea glutaric acid has been shown to have favorable NLO characteristics. mdpi.com

The presence of a conjugated π-system, such as the phenyl ring in 1-Cyclohexyl-3-(4-methylphenyl)urea, and the urea moiety, which can act as an electron donor-acceptor system, are features that can contribute to a large NLO response. Theoretical calculations can therefore guide the synthesis of new urea derivatives with enhanced NLO properties for photonic applications.

Catalytic Applications of N,n Disubstituted Urea Scaffolds

Urea (B33335) Derivatives in Organocatalysis and Asymmetric Catalysis

No research articles or reviews were identified that describe the use of 1-Cyclohexyl-3-(4-methylphenyl)urea as a catalyst or a ligand in the field of organocatalysis or asymmetric catalysis. While ureas are known to act as hydrogen-bond donors in organocatalysis, specific studies involving this compound are absent.

Transition Metal-Catalyzed Transformations Involving Urea Derivatives

There is no available literature documenting the involvement of 1-Cyclohexyl-3-(4-methylphenyl)urea in transition metal-catalyzed reactions, either as a substrate, ligand, or catalyst.

Hydrogenation and Hydrogenolysis of CO2-Derived Urea Derivatives

No studies were found that investigate the hydrogenation or hydrogenolysis of 1-Cyclohexyl-3-(4-methylphenyl)urea, which would be a derivative of carbon dioxide. Research in this area has focused on other urea derivatives. rsc.org

Mechanistic Pathways for C-N and C-O Bond Cleavage

In the absence of reactivity studies for 1-Cyclohexyl-3-(4-methylphenyl)urea, there is no information regarding the mechanistic pathways for its potential C-N or C-O bond cleavage under catalytic conditions.

Selective Production of Value-Added Chemicals (e.g., Formamides, Methylamines, Methanol)

There are no reports on the use of 1-Cyclohexyl-3-(4-methylphenyl)urea for the selective production of formamides, methylamines, or methanol (B129727) through catalytic hydrogenation or other transformations.

Role of Urea-Based Ligands in Coordination Chemistry and Metal-Catalyzed Reactions

There is no information available in the searched scientific databases on the use of 1-Cyclohexyl-3-(4-methylphenyl)urea as a ligand in coordination chemistry or in any metal-catalyzed reactions.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-(4-methylphenyl)urea, and how do reaction conditions influence yield?

The synthesis of urea derivatives typically involves coupling cyclohexylamine with a substituted phenyl isocyanate. A general protocol includes:

- Step 1 : React 4-methylphenyl isocyanate with cyclohexylamine in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C.

- Step 2 : Stir for 12–24 hours at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key variables affecting yield include solvent polarity, temperature control, and stoichiometric ratios. For structurally similar compounds, yields range from 60–85% under optimized conditions .

Table 1 : Example Reaction Conditions for Urea Derivatives

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylphenyl isocyanate | DCM | 0–25°C | 78 | |

| Cyclohexylamine | Ethanol | Reflux | 65 |

Q. How can researchers confirm the structural identity of 1-Cyclohexyl-3-(4-methylphenyl)urea?

Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra for urea NH protons (~8–10 ppm) and aromatic/cyclohexyl carbons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO: Theoretical 231.15 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous urea compounds .

Q. Key Data :

Q. What are the solubility properties of 1-Cyclohexyl-3-(4-methylphenyl)urea in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol.

- Experimental Protocol : Perform shake-flask solubility tests at 25°C.

- Predicted logP : ~3.2 (indicative of moderate hydrophobicity) using software like ChemAxon or ACD/Labs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 1-Cyclohexyl-3-(4-methylphenyl)urea?

Strategy :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., Cl, NO) on the phenyl ring to enhance binding affinity, as seen in hypoglycemic agents like glipizide .

- Assay Design : Test derivatives in enzymatic inhibition assays (e.g., tyrosine kinase or carbonic anhydrase) to quantify IC values .

Case Study : Glipizide (a sulfonylurea derivative) shows improved pharmacokinetics via cyclohexyl and pyrazine substitutions, highlighting the role of steric bulk in target engagement .

Q. What computational methods are suitable for predicting the binding mode of 1-Cyclohexyl-3-(4-methylphenyl)urea to protein targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using PyMOL .

Validation : Compare computational results with experimental data (e.g., X-ray structures of bound analogs) .

Q. How should researchers address discrepancies in reported biological data for urea derivatives?

Analytical Workflow :

Reproduce Experiments : Standardize assay conditions (e.g., pH, temperature) to minimize variability.

Cross-Validate Techniques : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and IC) .

Example : Contradictory IC values for urea-based kinase inhibitors may arise from differences in ATP concentration or enzyme isoforms .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of 1-Cyclohexyl-3-(4-methylphenyl)urea?

- Rodent Studies : Administer via oral gavage (5–20 mg/kg) and measure plasma concentration over 24h using LC-MS/MS.

- Key Parameters : Calculate bioavailability (F%), half-life (t), and clearance (CL) .

- Tissue Distribution : Use radiolabeled C-compound to track accumulation in target organs .

Table 2 : Pharmacokinetic Parameters of Analogous Urea Compounds

| Compound | t (h) | F% | CL (mL/min/kg) | Reference |

|---|---|---|---|---|

| Glipizide | 3–4 | 90 | 0.6 | |

| 1-Cyclohexyl-3-(4-Cl-phenyl)urea | 5.2 | 75 | 1.1 |

Q. How can degradation products of 1-Cyclohexyl-3-(4-methylphenyl)urea be characterized under stressed conditions?

Forced Degradation Protocol :

Q. What strategies improve the crystallinity of 1-Cyclohexyl-3-(4-methylphenyl)urea for X-ray studies?

- Solvent Screening : Recrystallize from ethanol/water (9:1) or ethyl acetate/hexane.

- Additives : Use seed crystals or co-formers (e.g., succinic acid) to promote nucleation .

Q. How do researchers balance steric and electronic effects in designing derivatives of 1-Cyclohexyl-3-(4-methylphenyl)urea?

Design Principles :

- Steric Effects : Bulkier cyclohexyl groups enhance metabolic stability but may reduce solubility.

- Electronic Effects : Electron-donating groups (e.g., -OCH) on the phenyl ring increase resonance stabilization of the urea carbonyl .

Case Study : Substituting 4-methylphenyl with 4-methoxyphenyl in glipizide analogs improved both potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.